![molecular formula C11H13NO7S B14313105 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid CAS No. 112613-78-2](/img/structure/B14313105.png)
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is an organic compound that features both sulfonic acid and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid can be achieved through a multi-step process involving the introduction of the sulfonic acid group and the ester group onto a benzene ring. One common method involves the sulfonation of aniline followed by acylation and esterification reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid for sulfonation and acetic anhydride for acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Applications De Recherche Scientifique
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
4-Acetoxybenzenesulfonic acid: Similar structure but without the ethoxycarbonyl group, affecting its solubility and reactivity.
4-(Ethoxycarbonylamino)benzenesulfonic acid: Similar but lacks the acetoxy group, influencing its chemical properties.
Uniqueness
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is unique due to the presence of both the ester and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
112613-78-2 |
|---|---|
Formule moléculaire |
C11H13NO7S |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
4-(1-acetyloxyethoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C11H13NO7S/c1-7(13)18-8(2)19-11(14)12-9-3-5-10(6-4-9)20(15,16)17/h3-6,8H,1-2H3,(H,12,14)(H,15,16,17) |
Clé InChI |
FZARMSLLZOTKRI-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
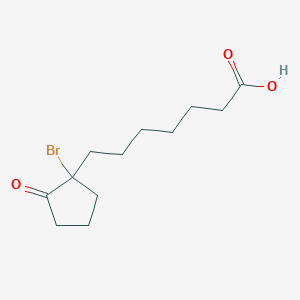
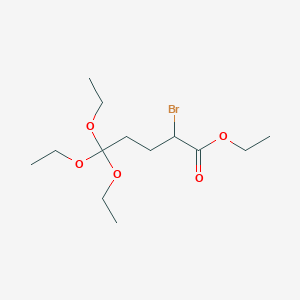
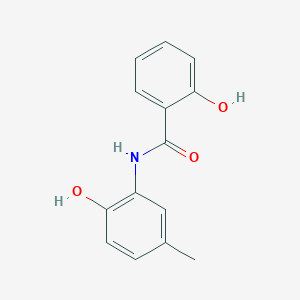

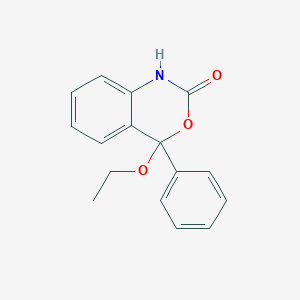
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

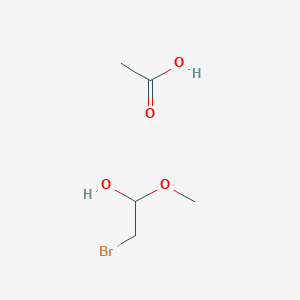
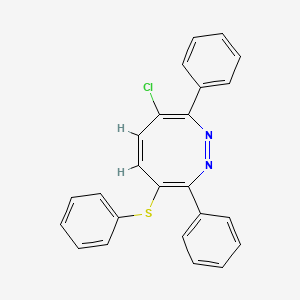
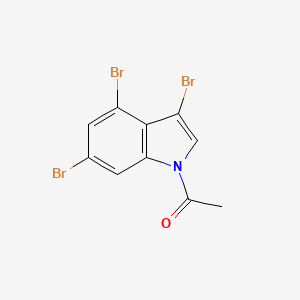
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
